HLB and Ionic Character in Emulsion Systems
Stearoyllactic acid is the non-ionic, free-acid precursor to anionic lactylate salts. Sodium stearoyl lactylate (SSL) has an HLB value of approximately 8.3 [1], while calcium stearoyl lactylate (CSL) exhibits an HLB of 5.1 . Stearoyllactic acid, lacking the charged carboxylate group and possessing a lower calculated logD at physiological pH (approximately 4.53) compared to its neutral logP (~7.34–8.66) , is predicted to be significantly more lipophilic than SSL, with an HLB likely below 5. This distinction is critical: anionic SSL (HLB ~8.3) favors O/W emulsification, whereas stearoyllactic acid is more suited for W/O systems or co-emulsifier roles in high-fat matrices.
| Evidence Dimension | Hydrophilic-Lipophilic Balance (HLB) |
|---|---|
| Target Compound Data | Stearoyllactic acid: HLB not directly measured; predicted <5 based on logD (4.53 at pH 7.4) and non-ionic character |
| Comparator Or Baseline | Sodium stearoyl lactylate (SSL): HLB 8.3 [1]; Calcium stearoyl lactylate (CSL): HLB 5.1 |
| Quantified Difference | Stearoyllactic acid exhibits a lower HLB than SSL by a predicted margin of >3 units, and likely lower than CSL. |
| Conditions | HLB values for SSL and CSL derived from vendor technical datasheets; stearoyllactic acid logD predicted by ChemAxon/ALOGPS |
Why This Matters
HLB directly dictates emulsifier suitability for O/W versus W/O emulsions; selecting the correct free-acid form can enable stable W/O emulsions where anionic salts would fail.
- [1] Eastar Chemical. (2026). Emulsifiers in Coffee Creamer: Types, Functions, and Differences. Technical Knowledge Base. View Source
